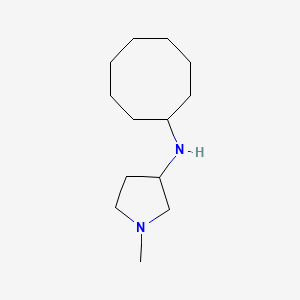

N-cyclooctyl-1-methylpyrrolidin-3-amine

Description

N-Cyclooctyl-1-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group at position 1 and a cyclooctyl group at the amine position (N-atom). Its molecular formula is inferred as C₁₃H₂₆N₂ (cyclooctyl: C₈H₁₃; pyrrolidine-3-amine: C₅H₁₀N₂, adjusted for substitution). This compound is characterized by its bulky cyclooctyl substituent, which significantly influences its physicochemical and biological properties.

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

N-cyclooctyl-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C13H26N2/c1-15-10-9-13(11-15)14-12-7-5-3-2-4-6-8-12/h12-14H,2-11H2,1H3 |

InChI Key |

MWXSLOWRRYXNPL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)NC2CCCCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-cyclooctyl-1-methylpyrrolidin-3-amine typically involves the reaction of cyclooctylamine with 1-methylpyrrolidin-3-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

N-cyclooctyl-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclooctyl-1-methylpyrrolidin-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to interact with various enzymes and receptors, potentially modulating their activity. The cyclooctyl and methyl groups contribute to the compound’s overall steric and electronic properties, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the pyrrolidin-3-amine scaffold but differ in substituents, enabling a systematic comparison:

Substituent Variations and Molecular Properties

*Estimated based on structural analogy.

Key Observations:

- Steric Effects : The cyclooctyl group may hinder interactions with flat binding pockets compared to smaller substituents like cyclopropyl or methyl.

- Chirality: Compounds like (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine () exhibit stereochemical specificity, which is absent in the non-chiral cyclooctyl analog.

Physicochemical Data Comparison

Biological Activity

N-cyclooctyl-1-methylpyrrolidin-3-amine is a chemical compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Molecular Formula : C13H26N2

- Molecular Weight : 210.36 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring, which contributes to its interaction with various biomolecules, including enzymes and receptors. Its structure allows for modulation of biological pathways, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrrolidine moiety enhances its binding affinity to various receptors, potentially influencing their activity. This interaction can lead to modulation of signaling pathways associated with metabolic processes, inflammation, and cellular proliferation.

Key Mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

- Receptor Interaction : It has the potential to bind to receptors that regulate physiological responses, such as neurotransmitter receptors or those involved in immune responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities that could be harnessed for therapeutic purposes:

- Metabolic Regulation : Studies have shown that compounds activating AMP-activated protein kinase (AMPK) can have beneficial effects on metabolic disorders like diabetes and obesity. This compound has been suggested to influence AMPK activity, thereby potentially ameliorating conditions associated with metabolic dysregulation .

- Neuroprotective Effects : Preliminary studies indicate that similar pyrrolidine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems. This could position this compound as a candidate for treating neurodegenerative diseases .

- Anti-inflammatory Properties : The compound's interaction with immune receptors suggests potential anti-inflammatory effects, which could be beneficial in treating autoimmune diseases .

Table 1: Summary of Biological Activities

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolidinone Derivatives | Pyrrolidine-based | Antidepressant effects |

| Substituted Pyrrolidines | Pyrrolidine-based | Anticancer properties |

| N-Cyclohexylmethylpyrrolidine | Pyrrolidine-based | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.